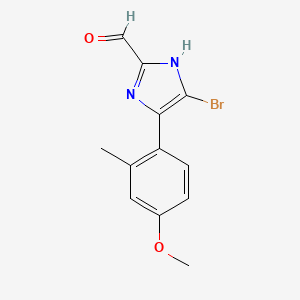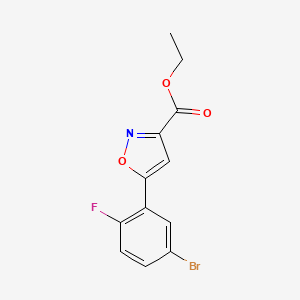
3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, an isoxazole ring, and a carboxylic acid functional group, making it a subject of interest in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid typically involves multi-step organic reactions One common method includes the reaction of 4-methoxy-1-naphthylamine with acetic anhydride to form an intermediate, which is then subjected to cyclization with appropriate reagents to form the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group and other positions on the naphthyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxy-1-naphthyl)acrylic Acid
- 4-Methoxy-1-naphthylamine
- 4-Methoxy-1-naphthylacetic Acid
Uniqueness
3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid is unique due to its combination of a naphthyl group, an isoxazole ring, and a carboxylic acid functional group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H13NO4 |
|---|---|
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
3-(4-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C16H13NO4/c1-9-14(16(18)19)15(17-21-9)12-7-8-13(20-2)11-6-4-3-5-10(11)12/h3-8H,1-2H3,(H,18,19) |
InChI-Schlüssel |
RNUKWKKOBQRERS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=C(C3=CC=CC=C32)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13692797.png)

![2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13692809.png)








![(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile](/img/structure/B13692875.png)


